molecular formula C15H18ClN B1673590 1,2-Diphenylpropan-2-amine CAS No. 118910-28-4

1,2-Diphenylpropan-2-amine

Cat. No. B1673590
M. Wt: 211.3 g/mol
InChI Key: JINQHBRSXWQJAZ-UHFFFAOYSA-N
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Description

1,2-Diphenylpropan-2-amine is a chemical compound with the CAS Number: 118910-28-4 . It has a molecular weight of 211.31 and its IUPAC name is 1,2-diphenyl-2-propanamine . It is a metabolite of Remacemide and acts as an anti-convulsant .


Synthesis Analysis

The synthesis of amines like 1,2-Diphenylpropan-2-amine can be achieved by reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines are also possible . Another method involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The Inchi Code for 1,2-Diphenylpropan-2-amine is 1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Amines like 1,2-Diphenylpropan-2-amine can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

1,2-Diphenylpropan-2-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have been highlighted for their effectiveness in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds in water. These processes are crucial for dealing with toxic and resistant amino-compounds, with ozone and Fenton processes showing high reactivity towards amines, dyes, and pesticides. The degradation of amines through AOPs is pH-sensitive, and hybrid methods can offer synergistic effects for specific effluents, pointing to a potential area for applying 1,2-Diphenylpropan-2-amine in environmental remediation efforts (Bhat & Gogate, 2021).

Analytical Methods for Biogenic Amines

The analysis of biogenic amines in foods is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, especially high-performance liquid chromatography (HPLC), are commonly used for quantifying biogenic amines. The development of sensitive and accurate methods for the determination of these compounds is essential for food safety, highlighting a potential application for 1,2-Diphenylpropan-2-amine in developing new analytical techniques or as a standard in comparative analyses (Önal, 2007).

Plasma Methods for Chemically Reactive Surfaces

Plasma surface treatments and plasma polymerization create surfaces with reactive chemical groups, such as amine groups, useful for the covalent immobilization of biomolecules or polymers. These surfaces can significantly enhance bio-specific interfacial responses, including cell colonization, pointing to the application of 1,2-Diphenylpropan-2-amine in the development of biocompatible materials or coatings (Siow et al., 2006).

Transition-Metal-Catalyzed Reductive Amination

Reductive amination processes, especially employing hydrogen as a reducing agent, are critical in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. This highlights a significant area where 1,2-Diphenylpropan-2-amine could be applied, either as a reactant or a catalyst in the synthesis of complex amines for various industrial applications (Irrgang & Kempe, 2020).

Safety And Hazards

The safety information for 1,2-Diphenylpropan-2-amine includes several hazard statements. It may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

1,2-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINQHBRSXWQJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922810
Record name 1,2-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenylpropan-2-amine

CAS RN

118910-28-4
Record name Fpl 12495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118910284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESGLYCINYLREMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZY7Y66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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